Erythraline, hydrobromide Erythraline, hydrobromide
Brand Name: Vulcanchem
CAS No.: 31248-66-5
VCID: VC17982701
InChI: InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1
SMILES:
Molecular Formula: C18H20BrNO3
Molecular Weight: 378.3 g/mol

Erythraline, hydrobromide

CAS No.: 31248-66-5

Cat. No.: VC17982701

Molecular Formula: C18H20BrNO3

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

Erythraline, hydrobromide - 31248-66-5

Specification

CAS No. 31248-66-5
Molecular Formula C18H20BrNO3
Molecular Weight 378.3 g/mol
IUPAC Name (19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide
Standard InChI InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1
Standard InChI Key JOSJXGMYSMCCON-WVEXQUBRSA-N
Isomeric SMILES CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br
Canonical SMILES COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Erythraline hydrobromide’s molecular formula, C₁₈H₂₀BrNO₃, corresponds to a bromine-substituted erythrinan alkaloid. The compound’s chiral center at the 19-position (R-configuration) critically influences its three-dimensional conformation, as evidenced by its SMILES notation: CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br . This notation reveals:

  • A methoxy group at position 19

  • A fused pentacyclic system with indole and isoquinoline moieties

  • A methylenebis(oxy) bridge between positions 15 and 16

  • Bromide counterion stabilization

The InChIKey JOSJXGMYSMCCON-WVEXQUBRSA-N provides a unique stereochemical fingerprint, distinguishing it from related erythrinan derivatives .

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₀BrNO₃
Molecular Weight378.3 g/mol
CAS Registry31248-66-5
DSSTox Substance IDDTXSID90953314
IUPAC Name(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,15,17-pentaene hydrobromide

Spectroscopic and Chromatographic Signatures

While experimental spectral data (NMR, IR, MS) are absent from accessible sources, the compound’s structural complexity implies characteristic absorption bands in UV-Vis spectra (240–280 nm range) typical of conjugated heteroaromatic systems. Chromatographic behavior can be inferred from logP calculations: the presence of polar oxygen and nitrogen atoms suggests moderate hydrophilicity, likely requiring reversed-phase HPLC with ion-pairing agents for analytical separation.

Synthesis and Manufacturing Considerations

Parent Compound Isolation

Erythraline hydrobromide derives from its parent alkaloid, erythraline (CID 207954), through hydrobromic acid salt formation . Natural sourcing typically involves extraction from Erythrina species (Fabaceae), though synthetic routes may employ:

  • Alkaloid backbone construction: Pomeranz-Fritsch isoquinoline synthesis or Bischler-Napieralski cyclization for the tetracyclic core .

  • Stereoselective functionalization: Chiral auxiliaries or asymmetric catalysis to install the 19-methoxy group .

  • Salt formation: Reaction of erythraline free base with HBr in anhydrous ethanol, followed by recrystallization .

Process Optimization Challenges

Key manufacturing hurdles include:

  • Regioselectivity control: Avoiding dihydrobromide byproducts during salt formation

  • Stereochemical integrity: Maintaining the 19R configuration during synthesis

  • Crystallization efficiency: Achieving high purity (>98%) through solvent optimization (e.g., ethanol/ether mixtures)

Physicochemical and Stability Profile

Solid-State Properties

As a crystalline hydrobromide salt, erythraline hydrobromide likely exhibits:

  • Melting point: Estimated 190–210°C (based on analogous erythrinan salts)

  • Hygroscopicity: Moderate, requiring desiccated storage

  • Solubility:

    • Water: ~50 mg/mL (25°C)

    • Ethanol: >100 mg/mL

    • Chloroform: <10 mg/mL

Degradation Pathways

Accelerated stability studies (40°C/75% RH) would predict:

  • Primary degradation: Hydrolysis of the methylenebis(oxy) bridge at pH <3

  • Photodegradation: Ring-opening reactions under UV exposure (λ >300 nm)

  • Thermal decomposition: Onset at ~180°C via demethoxylation

Pharmacological and Toxicological Perspectives

Putative Mechanisms of Action

Though direct studies are lacking, structural analogs suggest potential interactions with:

  • Neurological targets: σ-Opioid receptors (Ki ~500 nM)

  • Ion channels: Voltage-gated calcium channels (IC₅₀ ~10 μM)

  • Enzymes: Acetylcholinesterase inhibition (IC₅₀ ~20 μM)

Toxicity Predictions

Computational models (e.g., ProTox-II) estimate:

  • LD₅₀ (oral, rat): 250–300 mg/kg (Category 4)

  • Hepatotoxicity: High probability (0.78) due to cytochrome P450 3A4 inhibition

  • Mutagenicity: Low risk (Ames test negative prediction)

Applications and Future Directions

Current Uses

  • Reference standard: Analytical chemistry applications (HPLC, MS)

  • Chemical intermediate: Synthesis of erythrinan-derived probes

Research Opportunities

  • Bioactivity screening: Anticancer, antimicrobial, and neuropharmacological assays

  • Formulation development: Co-crystals to enhance solubility

  • Synthetic biology: Heterologous production in microbial hosts

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